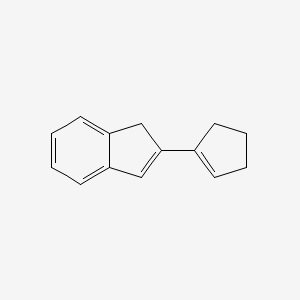
2-(Cyclopent-1-en-1-yl)-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopent-1-en-1-yl)-1H-indene is an organic compound that features a cyclopentene ring fused to an indene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-en-1-yl)-1H-indene can be achieved through several methods. One common approach involves the intramolecular cyclization of N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide using deuterium chloride . This reaction typically requires specific conditions such as the presence of DCl and controlled temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopent-1-en-1-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentane derivatives.
Applications De Recherche Scientifique
2-(Cyclopent-1-en-1-yl)-1H-indene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a model compound for studying the behavior of fused ring systems in biological environments.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: The compound’s unique structure makes it valuable in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(Cyclopent-1-en-1-yl)-1H-indene involves its interaction with various molecular targets. The compound’s structure allows it to participate in cyclization reactions, forming stable intermediates that can further react to produce desired products. The pathways involved in these reactions often include the formation of carbenium ions and subsequent nucleophilic attacks.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclobut-1-en-1-yl)-1H-indoles: These compounds share a similar fused ring structure but differ in the size of the cycloalkene ring.
2-Phenylarylspiro[3,1-benzoxazine-4,1’-cyclopentane]: This compound also features a cyclopentene ring but has a different overall structure and reactivity.
Uniqueness
2-(Cyclopent-1-en-1-yl)-1H-indene is unique due to its specific ring fusion, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
819871-47-1 |
|---|---|
Formule moléculaire |
C14H14 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2-(cyclopenten-1-yl)-1H-indene |
InChI |
InChI=1S/C14H14/c1-2-6-11(5-1)14-9-12-7-3-4-8-13(12)10-14/h3-5,7-9H,1-2,6,10H2 |
Clé InChI |
SRGFKFFDMPUHDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)C2=CC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)
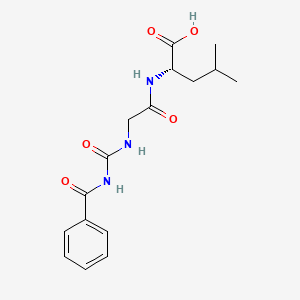

![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)


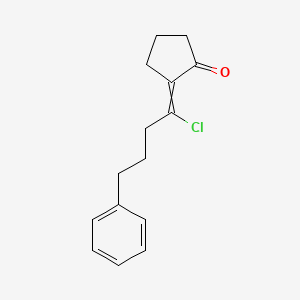
![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)
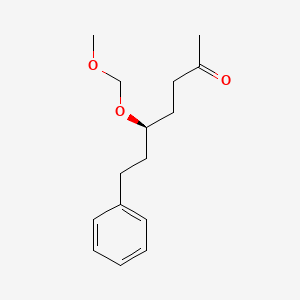
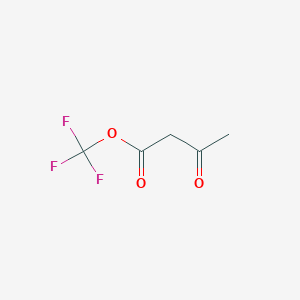
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester](/img/structure/B12533709.png)
